N-(3,4-dimethoxyphenethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
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Description
N-(3,4-dimethoxyphenethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
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Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
Molecular Structure and Properties
The compound features a unique molecular structure that includes both a thiazolo and a pyrimidine moiety. Its molecular formula is not explicitly provided in the sources but can be derived from its structural components. The intricate design contributes to its biological activity profile.
Antimicrobial Activity
Research indicates that derivatives of thiazolo-pyrimidine compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives suggest potent antimicrobial activity:
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
8c | E. coli | < 29 |
8c | S. typhimurium | < 132 |
8b | S. aureus | < 40 |
8b | B. subtilis | < 47 |
8c | C. albicans | < 207 |
These findings highlight the potential of this compound as a candidate for further development in antimicrobial therapies .
Anti-inflammatory and Anticancer Activities
Thiazolo-pyrimidine derivatives are also recognized for their anti-inflammatory and anticancer properties. In particular:
- Anti-inflammatory : Some studies suggest that these compounds can inhibit inflammatory pathways effectively.
- Anticancer : Investigations into similar thiazole derivatives have indicated potential anticancer activities through mechanisms that may involve apoptosis induction or inhibition of cancer cell proliferation.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in disease pathways. Molecular docking studies could provide insights into binding affinities and interaction sites with target proteins.
Synthesis Methods
The synthesis of this compound involves several steps typical for amides and heterocyclic compounds:
- Starting Materials : The synthesis often begins with readily available thiazole and pyrimidine precursors.
- Reactions : Key reactions may include condensation reactions and cyclization processes to form the thiazolo-pyrimidine framework.
- Purification : Subsequent purification steps ensure the isolation of the desired product.
Case Studies
Several case studies have documented the efficacy of thiazolo-pyrimidine derivatives in various biological assays:
- Study on Antimicrobial Activity : A recent study evaluated multiple thiazole derivatives against common pathogens using broth microdilution methods.
- Pharmacokinetic Profiling : SwissADME predictions have been utilized to assess the pharmacokinetic properties of related compounds, indicating good absorption and bioavailability profiles.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-27-17-7-6-13(10-18(17)28-2)8-9-22-19(25)11-14-12-29-21-23-16-5-3-4-15(16)20(26)24(14)21/h6-7,10,14H,3-5,8-9,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSZGUUXOLFOGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2CSC3=NC4=C(CCC4)C(=O)N23)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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